N-(6-chloropyridin-3-yl)methanesulfonamide
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Overview
Description
N-(6-chloropyridin-3-yl)methanesulfonamide: is a chemical compound with the molecular formula C6H7ClN2O2S and a molecular weight of 206.65 g/mol . It is characterized by the presence of a chloropyridine ring attached to a methanesulfonamide group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloropyridin-3-yl)methanesulfonamide typically involves the reaction of 6-chloropyridine-3-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(6-chloropyridin-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidized forms of the compound, potentially with additional functional groups.
Reduction Products: Reduced forms of the compound, often with altered functional groups.
Scientific Research Applications
Chemistry: N-(6-chloropyridin-3-yl)methanesulfonamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein interactions due to its ability to bind to specific molecular targets .
Industry: In industrial settings, this compound is used in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-(6-chloropyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(6-bromopyridin-3-yl)methanesulfonamide
- N-(6-fluoropyridin-3-yl)methanesulfonamide
- N-(6-iodopyridin-3-yl)methanesulfonamide
Comparison: N-(6-chloropyridin-3-yl)methanesulfonamide is unique due to the presence of the chlorine atom, which influences its reactivity and binding properties. Compared to its bromine, fluorine, and iodine analogs, the chlorine derivative often exhibits different chemical and biological activities, making it suitable for specific applications .
Properties
Molecular Formula |
C6H7ClN2O2S |
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Molecular Weight |
206.65 g/mol |
IUPAC Name |
N-(6-chloropyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H7ClN2O2S/c1-12(10,11)9-5-2-3-6(7)8-4-5/h2-4,9H,1H3 |
InChI Key |
BJTBKVLIAWVYCF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CN=C(C=C1)Cl |
Origin of Product |
United States |
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